molecular formula C11H10O4 B7964368 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester

Cat. No.: B7964368
M. Wt: 206.19 g/mol
InChI Key: BGVFFORUEOAHJY-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester typically involves the esterification of 3-Benzofuranacetic acid, 7-hydroxy-. One common method is the reaction of 3-Benzofuranacetic acid, 7-hydroxy- with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Benzofuranacetic acid, 7-hydroxy-: The parent compound without the ester group.

    3-Benzofuranacetic acid, 7-oxo-, methyl ester: An oxidized derivative.

    3-Benzofuranacetic acid, 7-hydroxy-, ethyl ester: An ester with a different alkyl group.

Uniqueness

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the methyl ester group can enhance its solubility and stability compared to its parent compound .

Properties

IUPAC Name

methyl 2-(7-hydroxy-1-benzofuran-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10(13)6-8-5-7-3-2-4-9(12)11(7)15-8/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVFFORUEOAHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(O1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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